molecular formula C12H19NO2 B2420632 (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine CAS No. 2248200-33-9

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B2420632
CAS No.: 2248200-33-9
M. Wt: 209.289
InChI Key: OAZSZDXDAMOVSG-VIFPVBQESA-N
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Description

It is characterized by the presence of a dimethoxyphenyl group attached to a methylpropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine typically involves several steps. One common method starts with the Friedel-Crafts reaction of 1,4-dimethoxybenzene with chloracetyl chloride to obtain alpha-chlorine-2,5-dimethoxy acetophenone. This intermediate then reacts with methenamine to form alpha-amino-2,5-dimethoxy acetophenone, which is subsequently reduced to yield 2,5-dimethoxyphenethylamine .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the methoxy groups, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amine derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to interact with certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine apart is its specific combination of the dimethoxyphenyl group with the methylpropan-1-amine backbone

Properties

IUPAC Name

(2S)-3-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(8-13)6-10-7-11(14-2)4-5-12(10)15-3/h4-5,7,9H,6,8,13H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZSZDXDAMOVSG-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C(C=CC(=C1)OC)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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